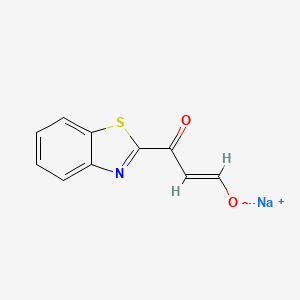
sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a benzothiazole ring, which is fused with a prop-1-en-1-olate moiety, and a sodium ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate typically involves the reaction of 2-aminobenzothiazole with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes cyclization to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials are fed into the reactor at a controlled rate, and the reaction mixture is continuously stirred to ensure uniformity. The product is then isolated by filtration and purified by recrystallization.
化学反应分析
Types of Reactions
Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Sodium (1E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its use in the synthesis of sulfur-containing compounds.
Benzothiazole-2-carboxylic acid: Utilized in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
属性
分子式 |
C10H6NNaO2S |
|---|---|
分子量 |
227.22 g/mol |
IUPAC 名称 |
sodium;(E)-3-(1,3-benzothiazol-2-yl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C10H7NO2S.Na/c12-6-5-8(13)10-11-7-3-1-2-4-9(7)14-10;/h1-6,12H;/q;+1/p-1/b6-5+; |
InChI 键 |
LXENDPSWEFCYDT-IPZCTEOASA-M |
手性 SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)/C=C/[O-].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)C=C[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


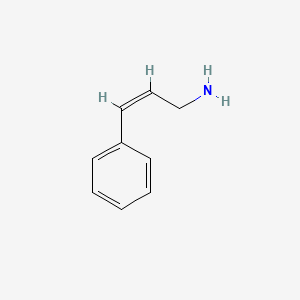
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
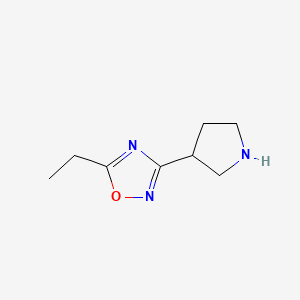
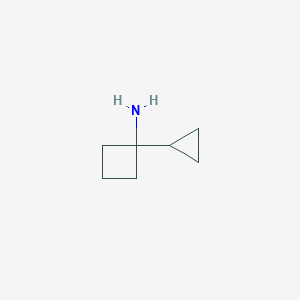
![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)
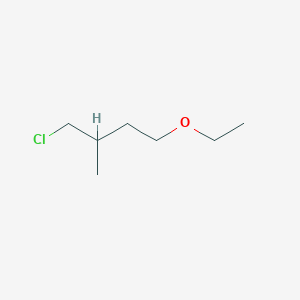
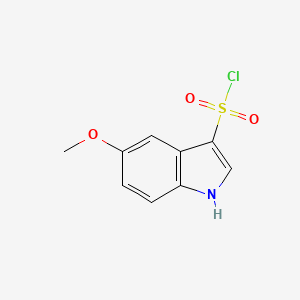
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)
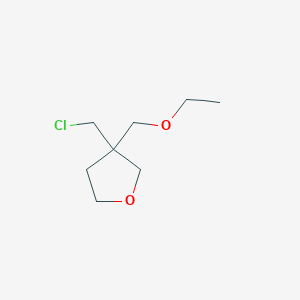
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
